2-Butoxy-4-methylaniline
Overview
Description
2-Butoxy-4-methylaniline is a biochemical compound used in proteomics research . It has a molecular formula of C11H17NO and a molecular weight of 179.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8H,3-4,7,12H2,1-2H3 . This indicates the presence of a butoxy group and a methyl group attached to an aniline base.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 179.26 .Scientific Research Applications
Metabolic Pathways and Toxicology
- Microsomal Metabolism in Rats : Studies on rat liver microsomal metabolism have found that 2-halogenated 4-methylanilines, which include compounds similar to 2-Butoxy-4-methylaniline, undergo various metabolic processes. These processes include side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines and azo derivatives (Boeren et al., 1992).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : In a study focused on synthesizing novel compounds, 2-chloro-4-methylaniline, a compound structurally related to this compound, was used in reactions with ω-chloro- isonitrosoacetophenone, leading to new compounds with antioxidant activities (Topçu et al., 2021).
Polymer Research
- Liquid Crystal Polymers : Research on the synthesis and living cationic polymerization of compounds, including those similar to this compound, has contributed to the understanding of liquid crystal polymers. These studies have implications for the development of new materials with specific optical properties (Percec et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
2-butoxy-4-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-7-13-11-8-9(2)5-6-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQXTICAKXGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308580 | |
Record name | 2-Butoxy-4-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640767-76-6 | |
Record name | 2-Butoxy-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640767-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butoxy-4-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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